(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid
Overview
Description
Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s acidity or basicity, its optical activity, and its reactivity would also be studied .Scientific Research Applications
Summary of the Application
“®-2-Amino-3-Hydroxy-3-Methylbutanoic Acid” is used in the study of metabolite patterns of the carbonic anhydrase inhibitors Brinzolamide and Dorzolamide . These inhibitors are prohibited in sports after systemic administration (ophthalmic permitted) only, thus, the analytical evidence for the administration route represents a desirable tool in doping controls .
Methods of Application or Experimental Procedures
The in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs is evaluated with special focus on the characteristic application route derived metabolism . The metabolite pattern of Brinzolamide and Dorzolamide is evaluated and compared to samples obtained from patients that therapeutically apply either Brinzolamide or Dorzolamide as ophthalmic preparations . The analysis of the parent drug as well as their metabolites are planned by means of liquid chromatography coupled to high resolution mass spectrometry .
Results or Outcomes
Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes . Additionally, it is well known that these substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .
Chemical Synthesis
Summary of the Application
“®-2-Amino-3-Hydroxy-3-Methylbutanoic Acid” is a chemical compound with the molecular formula C5H11NO3 . It is used in the field of chemical synthesis .
Methods of Application or Experimental Procedures
Results or Outcomes
Chemical Synthesis and Drug Development
Summary of the Application
“®-2-Amino-3-Hydroxy-3-Methylbutanoic Acid” is a chemical compound with the molecular formula C5H11NO3 . It is used in the field of chemical synthesis and drug development .
Methods of Application or Experimental Procedures
Results or Outcomes
Pharmacokinetics and Medicinal Chemistry
Summary of the Application
“®-2-Amino-3-Hydroxy-3-Methylbutanoic Acid” is studied in the field of pharmacokinetics and medicinal chemistry .
Methods of Application or Experimental Procedures
Results or Outcomes
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-3-hydroxy-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRFQSZFVGJGGP-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369223 | |
Record name | (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid | |
CAS RN |
2280-48-0 | |
Record name | 3-Methyl-D-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2280-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-D-threonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-D-THREONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2TW6L2UKL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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